molecular formula C13H18N2O2 B8417704 Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Cat. No.: B8417704
M. Wt: 234.29 g/mol
InChI Key: ATUOXIAGXBFZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl N-(4-cyclopropylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-6-10(11)9-4-5-9/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

ATUOXIAGXBFZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure tube purged with nitrogen was charged with tert-butyl 4-iodopyridin-3-ylcarbamate (1.0 g, 3.12 mmol), potassium phosphate (2.393 g, 10.93 mmol), toluene (16 mL) and H2O (0.800 mL). The mixture was sparged with nitrogen for 20 minutes. Then cyclopropylboronic acid (0.349 g, 4.06 mmol), tricyclohexylphosphonium tetrafluoroborate (0.116 g, 0.312 mmol), and palladium(II) acetate (0.035 g, 0.156 mmol) were added, and the mixture was sparged with nitrogen for 15 minutes. The tube was closed with a pressure release valve top, and the mixture was heated at 100° C. for 20 hours. TLC (SiO2, 50% ethyl acetate/CH2Cl2) showed no starting material and a lower. Rf product. LCMS showed no starting material, and a large product peak, m/z 235. The reaction was cooled to room temperature, and the residue was taken up in ethyl acetate (100 mL), and washed with H2O (50 mL). The aqueous phase was re-extracted with ethyl acetate (50 mL), and the combined organic extracts were washed with brine (25 mL), dried over anhydrous MgSO4, filtered, and concentrated by rotary evaporation. The crude material was purified by SiO2 flash chromatography (2.5 cm×15 cm) eluting with CH2Cl2 to 6:4 ethyl acetate/CH2Cl2 to afford the product as a colorless viscous oil (634 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.393 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.349 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
reactant
Reaction Step Two
Quantity
0.035 g
Type
catalyst
Reaction Step Two

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